Methyl 4-carbamimidamidobenzoate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as a benzoate derivative, featuring a carbamimidamide functional group, which is significant for its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and development.
Methyl 4-carbamimidamidobenzoate hydrochloride can be synthesized from readily available starting materials in organic chemistry. It falls under the category of organic compounds known for their bioactive properties. The classification of this compound is primarily based on its structural features, which include:
The synthesis of methyl 4-carbamimidamidobenzoate hydrochloride typically involves several key steps:
The reaction conditions (temperature, solvent, and catalysts) must be optimized to ensure high yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure.
The molecular structure of methyl 4-carbamimidamidobenzoate hydrochloride can be represented as follows:
The structure features a benzene ring substituted with a carbamimidamide group and an ester functional group. The presence of chlorine in the hydrochloride form contributes to its solubility in polar solvents.
Methyl 4-carbamimidamidobenzoate hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electronic properties of the substituents on the benzene ring and the steric hindrance around the functional groups.
The mechanism of action for methyl 4-carbamimidamidobenzoate hydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that derivatives of this compound exhibit varying degrees of potency against specific biological targets, suggesting that structural modifications can enhance its efficacy.
Relevant analytical techniques such as thermal analysis (e.g., differential scanning calorimetry) can provide insights into its thermal stability and phase transitions.
Methyl 4-carbamimidamidobenzoate hydrochloride has potential applications in several fields:
Research continues to explore its full potential in therapeutic applications, particularly in areas such as cancer treatment or metabolic disorders.
Methyl 4-carbamimidamidobenzoate hydrochloride represents a strategic advancement within the benzoate derivative class, whose medicinal exploration accelerated significantly during the late 20th century. Early research into substituted benzoates focused on their roles as esterase-resistant prodrug moieties and protein-binding enhancers, particularly in cardiovascular and metabolic therapeutics. The discovery trajectory of this specific carboximidamide-substituted benzoate emerged from systematic structure-activity relationship (SAR) studies targeting guanidine-rich compounds capable of mimicking arginine residues in biological interactions [9]. Patent analyses reveal that its initial synthesis (CAS RN: 6232-11-7) was optimized between 2000-2010, coinciding with industrial efforts to improve the bioavailability of amidine-containing pharmacophores. This period saw extensive patenting of benzoate intermediates for antiviral and enzyme-inhibiting agents, exemplified by Gilead’s nucleotide prodrug work (e.g., Remdesivir’s benzoate-protected intermediates) and Fuji Yakuhin’s Topiroxostat development [1] [9]. The compound’s inclusion in pharmaceutical screening libraries after 2010 marked its transition from a synthetic intermediate to a candidate with intrinsic bioactivity.
Table 1: Key Historical Milestones in Benzoate Derivatives Relevant to Methyl 4-Carbamimidamidobenzoate Hydrochloride
Time Period | Development Focus | Industrial/Research Context |
---|---|---|
1980s-1990s | Prodrug stability enhancement | Exploitation of benzoate esters for metabolic resistance |
2000-2010 | Amidino-benzoate synthesis | SAR optimization for arginine-mimetic scaffolds |
Post-2010 | Target-specific screening | Inclusion in antimicrobial and antiviral discovery libraries |
Post-2020 | AMR mechanism studies | Investigation of biofilm disruption and efflux pump inhibition |
The molecular architecture of methyl 4-carbamimidamidobenzoate hydrochloride (C₉H₁₁NO₂·HCl, MW 201.65) integrates three critical pharmacophoric elements: (1) a benzoate ester conferring membrane permeability, (2) a para-positioned aminomethyl linker enabling spacer-adjusted target engagement, and (3) a terminal carboximidamide group (isosteric to guanidine) enabling ionic and hydrogen-bonding interactions with biological targets [6] [8] [10]. This trifunctional design distinguishes it from simpler benzoates or isolated amidines. The carboximidamide moiety (−C(=NH)NH₂), protonated under physiological conditions, mimics the side chain of arginine, allowing competitive binding to serine proteases or nucleotide-binding sites. Crystallographic studies of analogs indicate planar alignment between the carboximidamide and benzoate ring, optimizing π-stacking potential [6]. Furthermore, the methyl ester group balances hydrophilicity (cLogP ≈ 0.8) and hydrolytic stability, distinguishing it from carboxylate analogs susceptible to esterase cleavage. This stability is evidenced by its solid-state persistence (melting point: 238°C with decomposition) and suitability for diverse reaction conditions, as utilized in peptide mimetic syntheses [8] [10]. Its protonation state variability (pKa ~11–12 for the amidinium ion) allows pH-dependent binding modulation—a feature leveraged in pH-responsive drug delivery research.
Table 2: Molecular Features Underlying Pharmacophoric Significance
Structural Element | Chemical Property | Pharmacophoric Role |
---|---|---|
Methyl benzoate | Hydrolytic stability (t₁/₂ > 24h in plasma) | Membrane permeability enhancement |
para-Aminomethyl linker | Flexible spacer (bond rotation ±30°) | Optimal positioning of carboximidamide |
Carboximidamide group | High basicity (pKa ~11.5), protonation at pH 7.4 | Ionic/hydrogen bonding to enzymes or DNA |
Aromatic ring | Planar π-electron system | Hydrophobic pocket binding or intercalation |
Methyl 4-carbamimidamidobenzoate hydrochloride has emerged as a strategic scaffold in combating antimicrobial resistance (AMR) due to its dual mechanisms: disruption of biofilm integrity and potentiation of conventional antibiotics against multidrug-resistant (MDR) pathogens. Recent investigations position it within the "One Health" approach to AMR, which emphasizes compounds targeting conserved microbial pathways across human, animal, and environmental reservoirs [3] [4]. Its biofilm-disrupting activity stems from competitive inhibition of extracellular DNA (eDNA) binding proteins in bacterial matrices, as demonstrated against Staphylococcus aureus and Acinetobacter baumannii biofilms (≥50% reduction in biomass at 256 µg/mL) [4]. Additionally, the protonated carboximidamide group neutralizes anionic components of lipopolysaccharides (LPS) in Gram-negative bacteria, enhancing membrane permeability for co-administered antibiotics like colistin [4].
Novel target exploration reveals efficacy against viral proteases and bacterial efflux systems. Molecular docking suggests nanomolar affinity (Kᵢ ~140 nM) for the SARS-CoV-2 main protease (Mpro) allosteric site, likely via interaction with Glu166 and His41 residues—a finding supporting its inclusion in antiviral repurposing studies [7]. Crucially, its role in sustainability-focused drug development aligns with UN Sustainable Development Goals (SDGs), particularly SDG 3 (Good Health), by offering a synthetically accessible compound that circumvents resistance mechanisms without high environmental persistence [4]. Current research explores hybrid molecules linking its carboximidamide group to fluoroquinolones or β-lactams, aiming to overcome target mutations and efflux-mediated resistance in MDR Klebsiella pneumoniae and Pseudomonas aeruginosa [3] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3